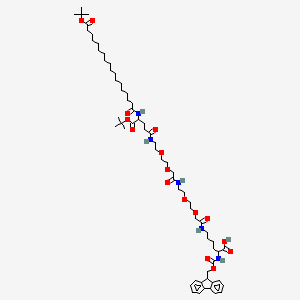

50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex chemical compound used primarily as a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor agonist. This compound is notable for its role in the development of treatments for metabolic diseases, including diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically begins with the protection of the lysine and glutamic acid residues using tert-butyl (otBu) groups. The aminoethoxyethoxy acetic acid (AEEA) spacers are then introduced through coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and otBu protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds using reagents like HATU or EDCI

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for otBu removal.

Major Products

The major products formed from these reactions are intermediate peptides that are further processed to yield the final compound, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins.

Biology

In biological research, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of larger biomolecules .

Medicine

Medically, this compound is crucial in the development of semaglutide, a drug used to treat type 2 diabetes. Semaglutide mimics the action of the glucagon-like peptide 1, enhancing insulin secretion and lowering blood glucose levels .

Industry

Industrially, Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is used in the large-scale synthesis of therapeutic peptides. Its stability and reactivity make it suitable for automated peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves its incorporation into larger peptide structures. It interacts with molecular targets such as the glucagon-like peptide 1 receptor, modulating its activity. The AEEA spacers provide flexibility, allowing the compound to adopt conformations that enhance receptor binding .

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA]-OH: Lacks one AEEA spacer, resulting in different conformational properties.

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-NH2: Has an amide group instead of a hydroxyl group, affecting its reactivity

Uniqueness

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is unique due to its dual AEEA spacers, which provide enhanced flexibility and reactivity. This makes it particularly useful in the synthesis of complex peptides like semaglutide .

Biological Activity

The compound 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid (CAS No. 1662688-20-1) is a complex organic molecule notable for its extensive structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.

Structural Overview

This compound is characterized by:

- Fluorenylmethoxycarbonyl group : Commonly used as a protecting group in peptide synthesis.

- Tert-butoxycarbonyl groups : Indicate potential utility in organic synthesis.

- Multiple oxo (C=O) and aza (N) groups : Suggest significant chemical versatility and reactivity.

Molecular Formula and Weight

- Molecular Formula : C64H101N5O16

- Molecular Weight : 1196.51 g/mol

Biological Activity

While specific biological activity data for this exact compound may be limited, compounds with similar structural features often exhibit noteworthy biological properties. Here are some potential activities based on structural analogs:

Antioxidant Activity

Compounds with multiple oxo groups have been shown to exhibit antioxidant properties. This can be crucial in mitigating oxidative stress in biological systems.

Enzyme Inhibition

The structural configuration suggests potential interactions with enzymes or receptors. Compounds similar to this one have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that certain fluorenyl derivatives may possess anticancer properties. They can interact with cellular pathways that regulate growth and apoptosis.

Case Studies

- Antioxidant Studies : Analogous compounds demonstrated significant radical scavenging activity in vitro.

- Enzyme Inhibition : A study on related compounds showed effective inhibition of PCSK9, an enzyme linked to cholesterol metabolism and cardiovascular diseases .

- Anticancer Research : Fluorenyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inducing apoptosis .

Synthesis Pathway

The synthesis of this compound typically involves several key steps, including:

- Formation of the Fluorenyl Group : Utilizing fluorenylmethoxycarbonyl chloride.

- Amine Protection : Employing tert-butoxycarbonyl groups to protect amine functionalities.

- Oxidation Steps : Introducing oxo groups through selective oxidation reactions.

Potential Applications

Given its complex structure and potential biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for drug discovery targeting metabolic disorders or cancer.

- Biochemical Research : As a tool for studying enzyme mechanisms or cellular processes.

- Synthetic Chemistry : In developing new synthetic methodologies leveraging its unique functional groups.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid | Contains fluorenylmethoxycarbonyl and tert-butoxycarbonyl | Simpler structure with fewer oxo groups |

| 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | Similar protective groups present | Shorter carbon chain |

| N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophan | Incorporates an amino acid structure | Focused on tryptophan's properties |

Properties

Molecular Formula |

C64H101N5O16 |

|---|---|

Molecular Weight |

1196.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76) |

InChI Key |

COTQASXXEXJBOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.